1-Phenyl-1H-imidazol-5-amine dihydrochloride
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Overview
Description
1-Phenyl-1H-imidazol-5-amine dihydrochloride is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and their derivatives have been widely studied for their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-imidazol-5-amine dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazol-5-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-Phenyl-1H-imidazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Another heterocyclic compound with similar structural features.
4-Phenyl-1H-imidazole: A related compound with a phenyl group attached to the imidazole ring.
Uniqueness: 1-Phenyl-1H-imidazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity .
Properties
Molecular Formula |
C9H11Cl2N3 |
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Molecular Weight |
232.11 g/mol |
IUPAC Name |
3-phenylimidazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-9-6-11-7-12(9)8-4-2-1-3-5-8;;/h1-7H,10H2;2*1H |
InChI Key |
WGQCRDKUXUKXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2N.Cl.Cl |
Origin of Product |
United States |
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